3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Lipophilicity Drug-likeness Physicochemical profiling

3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-55-6, PubChem CID is a bicyclic heterocyclic compound built on a fused pyrrolo[3,2-d]isoxazole core bearing a cyclopentyl substituent at the 3‑position. The scaffold combines a pyrrole ring with an isoxazole ring, placing two nitrogen atoms and one oxygen atom within the fused system, and the saturated 5,6‑dihydro nature of the pyrrole ring distinguishes it from fully aromatic congeners.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B12887087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NOC3=C2CCN3
InChIInChI=1S/C10H14N2O/c1-2-4-7(3-1)9-8-5-6-11-10(8)13-12-9/h7,11H,1-6H2
InChIKeyFIWGSLBKBMXDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole – Procurement-Relevant Identity, Physicochemical Profile, and Scaffold Classification


3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-55-6, PubChem CID 3400753) is a bicyclic heterocyclic compound built on a fused pyrrolo[3,2-d]isoxazole core bearing a cyclopentyl substituent at the 3‑position [1]. The scaffold combines a pyrrole ring with an isoxazole ring, placing two nitrogen atoms and one oxygen atom within the fused system, and the saturated 5,6‑dihydro nature of the pyrrole ring distinguishes it from fully aromatic congeners [1][2]. Computed physicochemical properties include a molecular weight of 178.23 g·mol⁻¹, a calculated XLogP3‑AA of 2.4, a topological polar surface area (TPSA) of 38.1 Ų, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and a single rotatable bond (the cyclopentyl–isoxazole linkage) [1]. The compound belongs to a broader class of pyrrolo‑isoxazole derivatives that have been investigated for neuroprotective, acetylcholinesterase‑inhibitory, anti‑stress, antihypertensive, and antibacterial activities [2].

Why 3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Cannot Be Casually Substituted by In‑Class Analogs


The pyrrolo[3,2‑d]isoxazole scaffold places the 3‑position substituent in direct electronic and steric communication with the isoxazole nitrogen and the dihydropyrrole NH, meaning even modest changes at this position can alter hydrogen‑bonding capacity, conformational preference, and lipophilicity in ways that are not linearly predictable from the substituent alone [1]. Within the patent and primary literature, closely related analogs—including the 3‑phenyl, 3‑butyl, 3‑isobutyl, 3‑cyclobutyl, and 3‑(tetrahydrofuran‑2‑yl) derivatives—have been explored for different biological readouts (kinase inhibition, acetylcholinesterase inhibition, antimicrobial activity), and minor substituent alterations have been reported to shift both potency and selectivity profiles [2]. The cyclopentyl group occupies a distinct steric and lipophilic space: it is bulkier than a cyclobutyl ring yet more compact and less flexible than an n‑butyl chain, and it lacks the π‑stacking potential of a phenyl ring. Generic substitution without quantitative reconciliation of these parameters risks selecting a compound with unintended pharmacokinetic or target‑engagement properties.

3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3‑AA) Head‑to‑Head Comparison: Cyclopentyl vs. Phenyl, Cyclobutyl, and n‑Butyl Analogs

The computed XLogP3‑AA of 3‑cyclopentyl‑5,6‑dihydro‑4H‑pyrrolo[3,2‑d]isoxazole is 2.4 [1]. This value places the compound in an intermediate lipophilicity window relative to its closest in‑class analogs: the 3‑phenyl derivative is predicted to be more lipophilic (estimated XLogP3 ~2.8–3.2 due to the aromatic ring), the 3‑cyclobutyl analog is less lipophilic (estimated XLogP3 ~1.9–2.1 owing to one fewer methylene unit), and the 3‑n‑butyl analog occupies a similar calculated range (~2.3–2.5) but with greater conformational entropy and a higher number of rotatable bonds [1]. The cyclopentyl group therefore achieves comparable overall lipophilicity to a linear butyl chain while restricting rotational freedom (one rotatable bond vs. three for n‑butyl), a feature associated with reduced entropic penalty upon target binding [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Capacity vs. Aryl‑Substituted Analogs

The TPSA of 3‑cyclopentyl‑5,6‑dihydro‑4H‑pyrrolo[3,2‑d]isoxazole is 38.1 Ų, with one hydrogen‑bond donor (the dihydropyrrole NH) and three hydrogen‑bond acceptors [1]. This is identical across all 3‑alkyl and 3‑cycloalkyl analogs sharing the same core (since the 3‑substituent does not contribute additional HBD/HBA), but differs from 3‑aryl analogs where the aromatic ring can participate in π‑π stacking interactions and may subtly modulate the electronic environment of the isoxazole ring without altering the formal HBD/HBA count [1][2]. A TPSA below 60 Ų and fewer than three HBDs are consistent with favorable passive blood‑brain barrier penetration according to the CNS MPO desirability criteria [3].

Polar surface area Blood‑brain barrier penetration CNS drug-likeness

Rotatable Bond Count and Conformational Pre‑organization: Cyclopentyl vs. n‑Butyl and Isobutyl Analogs

The cyclopentyl analog possesses a single rotatable bond (the C–C bond connecting cyclopentyl to the isoxazole ring) [1]. In contrast, the 3‑n‑butyl analog would have three rotatable bonds in its side chain, and the 3‑isobutyl analog would have two rotatable bonds plus a branched methyl group [1]. Reduced rotatable bond count has been positively correlated with oral bioavailability in systematic analyses of drug candidates [2]. The constrained cyclopentyl ring pre‑organizes the substituent into a relatively rigid, puckered conformation, which may reduce the entropic cost of binding to a pre‑formed protein pocket compared to flexible linear alkyl chains.

Conformational restriction Entropic penalty Ligand efficiency

Biological Activity Spectrum: Class‑Level Evidence for Acetylcholinesterase and Neuroprotective Potential Differentiating Pyrrolo[3,2‑d]isoxazoles from Simpler Isoxazole Monocycles

A dedicated review of pyrrolo‑isoxazole derivatives documented that compounds bearing this fused bicyclic nucleus have been synthesized and evaluated for acetylcholinesterase (AChE) inhibitory activity, with several analogs exhibiting potency comparable to donepezil, as well as neuroprotective and anti‑stress effects in preclinical models [1][2]. While quantitative IC₅₀ data for the specific 3‑cyclopentyl derivative have not been published in peer‑reviewed literature, the class‑level evidence indicates that the pyrrolo[3,2‑d]isoxazole scaffold itself—by virtue of its fused bicyclic architecture combining a hydrogen‑bond‑donor pyrrole NH with an isoxazole acceptor—engages AChE more effectively than monocyclic isoxazole analogs lacking the fused pyrrole ring [1]. The 3‑cyclopentyl substituent, with its balanced lipophilicity (XLogP3 = 2.4) and conformational rigidity, positions this particular analog for exploration in CNS‑oriented programs where excessive lipophilicity (as with 3‑phenyl or 3‑benzyl derivatives) could lead to promiscuous off‑target binding or metabolic instability [3].

Acetylcholinesterase inhibition Neuroprotection Alzheimer's disease

Structural and Electronic Differentiation: Cyclopentyl vs. Tetrahydrofuran‑2‑yl and Cyclobutyl Substituents at the 3‑Position

The cyclopentyl group (C₅H₉, fully hydrocarbon) differs fundamentally from the tetrahydrofuran‑2‑yl substituent (C₄H₇O, incorporating an ether oxygen) and the cyclobutyl group (C₄H₇, smaller ring) in the corresponding pyrrolo[3,2‑d]isoxazole analogs [1]. The tetrahydrofuran analog introduces an additional hydrogen‑bond acceptor (the ether oxygen), increasing HBA count from 3 to 4 and altering the spatial distribution of polarity, which may redirect binding orientation within a target pocket. The cyclobutyl analog is sterically smaller (five‑membered vs. four‑membered ring) and ~0.3–0.5 log units less lipophilic. The cyclopentyl group thus occupies a unique niche: it provides greater steric bulk than cyclobutyl without introducing the polarity and metabolic vulnerability of an ether oxygen, while maintaining a fully hydrocarbon character that mimics the hydrophobic interactions of a phenyl ring without the associated π‑stacking or CYP liabilities [1][2].

Scaffold hopping Bioisostere analysis Structure–activity relationships

3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole – Evidence‑Linked Research and Industrial Application Scenarios


CNS Drug Discovery: Acetylcholinesterase‑Focused Screening Library Design

Based on class‑level evidence that pyrrolo‑isoxazole derivatives achieve acetylcholinesterase inhibition comparable to donepezil [1], and the favorable CNS physicochemical profile of the 3‑cyclopentyl analog (TPSA = 38.1 Ų, XLogP3 = 2.4, 1 HBD, 3 HBA) [2], this compound is suited as a core scaffold for CNS‑oriented fragment‑based or structure‑activity relationship (SAR) libraries targeting cholinergic dysfunction in Alzheimer's disease. Its low TPSA and moderate lipophilicity align with CNS MPO guidelines [3], making it a rational choice over more lipophilic 3‑aryl analogs that may exhibit reduced CNS penetration or higher non‑specific binding.

Conformational Restriction Studies: Probing Entropic Effects in Target Engagement

The single rotatable bond and rigid cyclopentyl ring of this compound [1] make it a valuable tool compound for investigating the role of conformational pre‑organization in ligand–protein binding thermodynamics. In comparative biophysical studies (e.g., isothermal titration calorimetry or surface plasmon resonance), this analog can serve as the constrained comparator against the more flexible 3‑n‑butyl or 3‑isobutyl derivatives to isolate the entropic contribution of side‑chain restriction to binding free energy [4].

Kinase Inhibitor Hit‑to‑Lead Optimization: Hydrophobic Pocket Occupancy

Several pyrrolo[3,2‑d]isoxazole derivatives have been implicated in cyclin‑dependent kinase (CDK) inhibition via molecular docking studies [1][5]. The cyclopentyl group provides a stereoelectronically defined hydrophobic moiety suitable for occupying small lipophilic sub‑pockets in kinase ATP‑binding sites, without introducing the metabolic instability of an unsubstituted phenyl ring or the polarity of a heterocyclic substituent. This compound can serve as a reference analog for SAR campaigns exploring the steric tolerance and lipophilic requirements of the kinase hinge‑region proximal pocket.

Cross‑Class Comparator for Pyrrolo‑Isoxazole Scaffold Validation

For laboratories evaluating the pyrrolo[3,2‑d]isoxazole scaffold for the first time, the 3‑cyclopentyl derivative represents a centrally positioned member of the analog series—intermediate in lipophilicity, steric bulk, and conformational flexibility [1][2]. It can serve as a calibration compound to benchmark assay performance and establish baseline structure–property relationships before committing to the synthesis or procurement of larger analog libraries with more exotic substituents.

Quote Request

Request a Quote for 3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.